molecular formula C18H18F3NO2 B5694747 N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B5694747
M. Wt: 337.3 g/mol
InChI Key: HFCLIXSAFBZPCV-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is an organic compound characterized by the presence of trifluoromethyl and trimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide typically involves the reaction of 2-(2,3,5-trimethylphenoxy)acetic acid with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Similar in structure but contains a cyano group instead of the trimethylphenoxy group.

    N-[2-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide: Similar but with a different substitution pattern on the phenoxy ring.

Uniqueness

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and trimethylphenoxy groups contributes to its stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-11-8-12(2)13(3)16(9-11)24-10-17(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLIXSAFBZPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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